N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide
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Overview
Description
Benzimidazole derivatives are known to exhibit a wide range of biological activities . They are used in various fields such as organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light emitting diodes (OLEDs) .
Synthesis Analysis
The synthesis of benzimidazole derivatives involves various chemical reactions . In a study, a series of N-[3-(benzimidazol-2-yl-amino)phenyl]amine derivatives were synthesized and their cytotoxicity was studied .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be analyzed using X-ray crystal structure analysis . The benzimidazole core is often planar, and the molecules can form hydrogen bonds and π-π stacking interactions .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, they can act as n-type dopants in certain electronic devices .Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be analyzed using various techniques such as IR spectroscopy and NMR spectroscopy .Scientific Research Applications
1. Cancer Research
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide and its derivatives have been extensively researched for their potential in cancer treatment. A study by Thimmegowda et al. (2008) found that certain benzimidazole derivatives showed significant inhibition of MDA-MB-231 breast cancer cell proliferation, indicating their potential as anti-cancer agents (Thimmegowda et al., 2008). Additionally, compounds related to benzimidazoles have been evaluated for antitumor activity. For instance, Romero-Castro et al. (2011) found that specific benzimidazole derivatives displayed selective cytotoxicity against cancer cell lines, suggesting their promise as anticancer agents (Romero-Castro et al., 2011).
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of benzimidazole derivatives. Kuş et al. (2009) synthesized novel benzimidazole derivatives and found that certain compounds exhibited significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Kuş et al., 2009). Furthermore, Chaudhari et al. (2020) demonstrated that N-substituted phenyl acetamide benzimidazole derivatives showed notable antibacterial activity against Methicillin Resistant Staphylococcus aureus (MRSA), indicating their potential as MRSA inhibitors (Chaudhari et al., 2020).
3. Radiotracer Development for PET Imaging
Benzimidazole derivatives have also been investigated in the context of positron emission tomography (PET) imaging. Kiesewetter et al. (2011) synthesized N-[2-(4-[(18)F]fluorobenzamido)ethyl]maleimide ([(18)F]FBEM) for labeling peptides and proteins, demonstrating the potential of benzimidazole derivatives in the development of radiotracers for PET imaging (Kiesewetter et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O/c21-15-10-8-13(9-11-15)20(25)22-16-5-3-4-14(12-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTIUBNZPTVVMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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